Vestitone

Phytoestrogen Endocrinology Receptor Binding Assay

Vestitone (CAS 158112-50-6) is the only valid analytical standard for medicarpin biosynthesis studies. Its unique saturated isoflavanone skeleton confers strict enzymatic specificity—formononetin and daidzein are inactive. Essential for HPLC-MS quantification of Dalbergia metabolites, vestitone reductase kinetic validation (Km = 45 µM), and estrogen receptor competitive binding (IC50 = 57 nM). Substituting with common isoflavones compromises data integrity. Secure research-grade purity for publishable results.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 158112-50-6
Cat. No. B1219705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVestitone
CAS158112-50-6
Synonyms2,3-dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
vestitone
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)O
InChIInChI=1S/C16H14O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1
InChIKeyWQCJOKYOIJVEFN-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vestitone (CAS 158112-50-6) Procurement Guide: Properties and Structural Characterization for Research Applications


Vestitone (CAS 158112-50-6) is a naturally occurring hydroxyisoflavanone and a key intermediate in the biosynthesis of pterocarpan phytoalexins, notably medicarpin. Structurally, it is defined as an isoflavanone substituted with hydroxy groups at positions 7 and 2' and a methoxy group at position 4' [1]. Identified in various plant sources including Dalbergia species and Trifolium repens (white clover), vestitone is a member of the 4'-O-methylated isoflavonoid class [2]. Unlike more common and commercially abundant isoflavones such as daidzein and genistein, vestitone possesses an isoflavanone skeleton (a saturated C2-C3 bond) rather than an isoflavone core, which significantly alters its stereoelectronic properties and metabolic reactivity. This compound is primarily utilized in research contexts spanning plant biochemistry, phytoalexin pathway elucidation, and as an analytical standard for mass spectrometry-based metabolomics [3]. Its predicted physicochemical profile includes a molecular weight of 286.28 g/mol, a calculated XLogP of 2.30, and a topological polar surface area (TPSA) of 76.00 Ų [4].

Vestitone Sourcing: Why In-Class Isoflavonoid Analogs Are Not Interchangeable


Substituting vestitone with more common phytoestrogen standards (e.g., genistein, daidzein) or structurally related isoflavonoids (e.g., formononetin) in analytical or biochemical workflows is not scientifically valid. The saturated isoflavanone core of vestitone confers distinct enzymatic specificity and metabolic reactivity. For instance, vestitone is the specific, high-affinity substrate (Km = 45 µM) for vestitone reductase (EC 1.1.1.348), a key enzyme in medicarpin biosynthesis, a property not shared by the isoflavone formononetin or daidzein [1]. Furthermore, data indicate that even at equivalent concentrations, vestitone exhibits a markedly different spectrum of biological activity compared to its pathway successor, medicarpin, demonstrating that minor structural modifications within this biosynthetic series result in non-linear, quantifiable changes in bioactivity [2]. The following sections provide direct, quantitative evidence of these critical differences to inform evidence-based compound selection.

Vestitone (CAS 158112-50-6): Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Estrogen Receptor Binding Affinity: Vestitone vs. Benchmark Estradiol

In a competitive radioligand binding assay using partially purified rat uterine cytosol, vestitone (tested as the isolate WS-7528) demonstrated potent, quantifiable displacement of estrogen binding. This activity serves as a benchmark for its interaction with estrogen receptor proteins [1].

Phytoestrogen Endocrinology Receptor Binding Assay

Antifungal Activity: Vestitone Compared to Its Direct Biosynthetic Product, Medicarpin

In agar plate assays measuring the inhibition of linear mycelial growth, vestitone's antifungal efficacy was directly compared to medicarpin, the downstream phytoalexin product. The data show a clear, quantifiable difference in potency between the biosynthetic intermediate and the final product [1].

Phytoalexin Antifungal Plant Pathology

Enzyme Kinetics: Vestitone as a Specific, High-Affinity Substrate for Vestitone Reductase

Vestitone is the specific, high-affinity substrate for the enzyme vestitone reductase (EC 1.1.1.348), a key player in pterocarpan biosynthesis. Kinetic characterization of the purified enzyme from alfalfa provides a quantitative measure of this interaction [1].

Enzymology Phytoalexin Biosynthesis Kinetic Analysis

In Vivo Exposure: Vestitone is a Major Circulating Flavonoid Metabolite Following Dalbergia odorifera Administration

In a pharmacokinetic study analyzing rat serum after oral administration of a traditional medicinal extract (Dalbergia odorifera), vestitone was identified and quantified as one of the four most prominent flavonoids. Its systemic presence and concentration are comparable to that of formononetin, a well-studied phytoestrogen [1].

Pharmacokinetics Metabolomics Analytical Chemistry

Evidence-Based Research and Industrial Applications for Vestitone (CAS 158112-50-6)


Analytical Chemistry: Use as a Certified Reference Standard for Metabolomics and Pharmacokinetic Studies

Based on its identification as a major circulating metabolite in vivo [4], vestitone is an essential analytical standard for any study investigating the pharmacology or metabolism of Dalbergia odorifera (Jiangxiang) or other plants in the Dalbergia genus. Its use is required for accurate identification and quantification via HPLC-UV or HPLC-MS, particularly when differentiating it from co-eluting isoflavonoids like formononetin and sativanone. Procurement of a high-purity standard is non-negotiable for generating valid, publishable pharmacokinetic data.

Plant Biochemistry and Metabolic Engineering: Investigation of Pterocarpan Phytoalexin Biosynthesis

Vestitone is the specific, high-affinity substrate for vestitone reductase, the penultimate enzyme in medicarpin biosynthesis [4]. It is an indispensable tool for any laboratory studying this pathway. Applications include in vitro enzyme kinetic assays (using the established Km of 45 µM for validation), screening for pathway inhibitors, and genetic engineering studies in legumes (e.g., alfalfa, chickpea) aimed at modulating phytoalexin production for enhanced disease resistance. Analogs like formononetin are inactive with this enzyme, making vestitone the only viable compound for this work.

Endocrinology and Cancer Research: Screening for Estrogen Receptor (ER) Modulators

With a defined IC50 of 57 nM for inhibiting estrogen binding to the rat uterine ER [4], vestitone is a characterized, moderate-affinity, naturally derived ligand. It is a valuable positive control or tool compound for: 1) competitive binding assays to screen novel ER ligands; 2) comparative studies of ligand specificity between ERα and ERβ subtypes; and 3) functional assays (e.g., in MCF-7 cell proliferation) to dissect the transcriptional outcomes of ER binding, particularly in differentiating partial agonist/antagonist behavior from full agonists like estradiol.

Antimicrobial Discovery: Benchmarking Activity in Structure-Activity Relationship (SAR) Studies

Vestitone's defined, moderate antifungal activity serves as a critical data point in SAR studies of the medicarpin biosynthetic pathway [4]. Researchers investigating the antifungal potential of isoflavonoids can use vestitone as a 'mid-potency' benchmark. Its activity profile ('weak to moderate' inhibition at 0.5 mM) is quantitatively distinct from both inactive precursors (like formononetin or daidzein in some fungal systems) and the highly potent downstream product, medicarpin. This allows for the precise mapping of which structural features (e.g., the pterocarpan ring system) confer maximal antimicrobial activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vestitone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.